
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is a chemical compound with the molecular formula C8H17Br2NO.BrH. It is a derivative of butanol, featuring bromine atoms and a diethylamino group. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide typically involves the bromination of 2-(diethylamino)butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the butanol backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted butanols, amines, or thiols.
Elimination Reactions: Alkenes such as 3,4-dibromo-2-butene.
Oxidation: Carbonyl compounds like 3,4-dibromo-2-(diethylamino)butanone.
Reduction: Debrominated butanols.
科学研究应用
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms or diethylamino groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleophiles. The bromine atoms and diethylamino group can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, elimination, oxidation, and reduction reactions.
相似化合物的比较
Similar Compounds
3,4-Dibromo-2-(dimethylamino)butan-1-ol: Similar structure but with dimethylamino group instead of diethylamino.
3,4-Dibromo-2-(diethylamino)butan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-(Diethylamino)butan-1-ol: Lacks the bromine atoms.
Uniqueness
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is unique due to the presence of both bromine atoms and a diethylamino group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
属性
CAS 编号 |
6313-18-4 |
|---|---|
分子式 |
C8H18Br3NO |
分子量 |
383.95 g/mol |
IUPAC 名称 |
3,4-dibromo-2-(diethylamino)butan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17Br2NO.BrH/c1-3-11(4-2)8(6-12)7(10)5-9;/h7-8,12H,3-6H2,1-2H3;1H |
InChI 键 |
YFIIIBBLMJCDDW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(CO)C(CBr)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


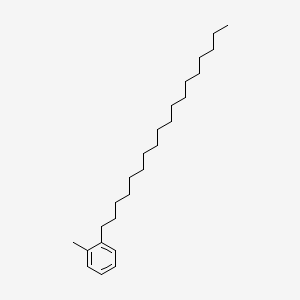
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
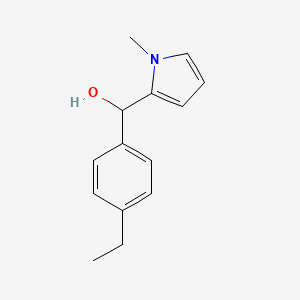
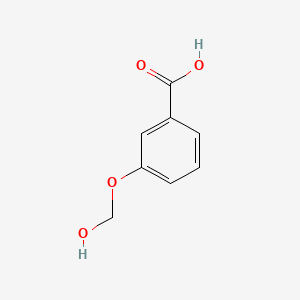


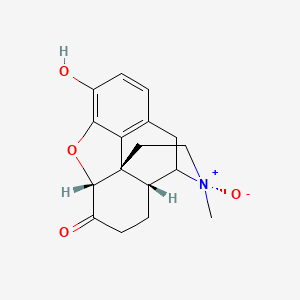
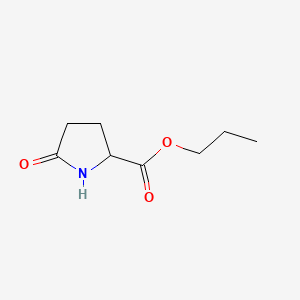
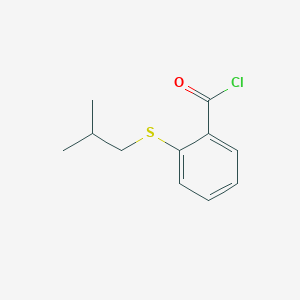
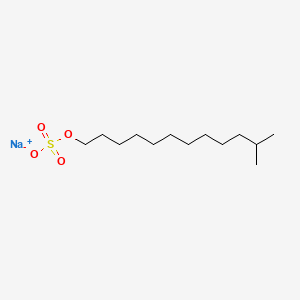
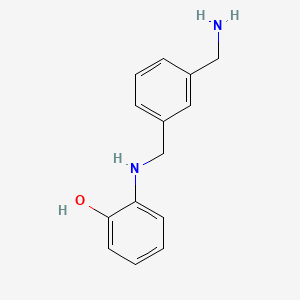

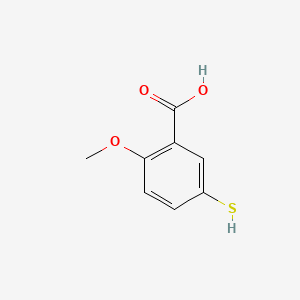
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
